molecular formula C15H21N3S2 B2825915 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 790232-38-1

5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2825915
CAS No.: 790232-38-1
M. Wt: 307.47
InChI Key: MHVSEBVBDDIKQE-UHFFFAOYSA-N
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Description

5-(5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzothiophene core, a triazole ring, and a thiol group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization under acidic conditions.

    Introduction of the Triazole Ring: The benzothiophene intermediate is then subjected to a reaction with hydrazine derivatives to form the triazole ring. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Addition of the Thiol Group: The final step involves the introduction of the thiol group through a nucleophilic substitution reaction. This can be achieved using thiolating agents under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the benzothiophene core.

    Substitution: The triazole ring and the benzothiophene core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives, reduced benzothiophene.

    Substitution: Various substituted triazole and benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being explored in medicine. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and thiol group can form strong interactions with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S2/c1-15(2,3)10-5-6-11-9(7-10)8-12(20-11)13-16-17-14(19)18(13)4/h8,10H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVSEBVBDDIKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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